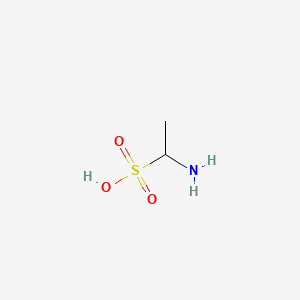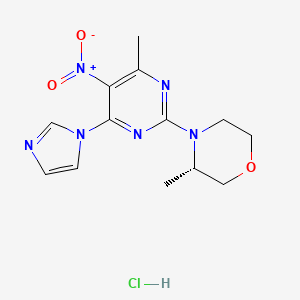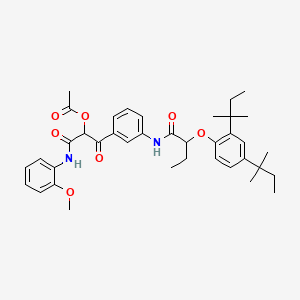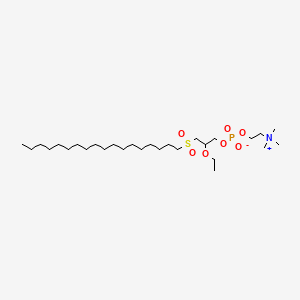
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine is a synthetic compound known for its unique chemical structure and properties. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound’s structure includes a phosphocholine group, which is known for its role in cellular membranes and signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine involves multiple steps, including the formation of the phosphocholine group and the attachment of the octadecylsulfo and ethoxypropyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfo group to a sulfide.
Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphocholine-containing molecules.
Biology: Investigated for its role in cellular signaling and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine involves its interaction with cellular membranes and proteins. The phosphocholine group is known to mimic natural phospholipids, allowing the compound to integrate into cell membranes and influence signaling pathways. This can affect various cellular processes, including membrane fluidity, protein function, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: A similar compound with a different functional group, known for its inhibitory action against neoplastic cell growth.
rac-3-Octadecanamido-2-methoxypropan-1-ol phosphocholine: Another related compound used in proteomics research.
Uniqueness
rac-3-Octadecylsulfo-2-ethoxypropyl phosphocholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to integrate into cell membranes and influence signaling pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
131933-49-8 |
|---|---|
Fórmula molecular |
C28H60NO7PS |
Peso molecular |
585.8 g/mol |
Nombre IUPAC |
(2-ethoxy-3-octadecylsulfonylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO7PS/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-38(32,33)27-28(34-7-2)26-36-37(30,31)35-24-23-29(3,4)5/h28H,6-27H2,1-5H3 |
Clave InChI |
SSDWNZLAZQZHGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCS(=O)(=O)CC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


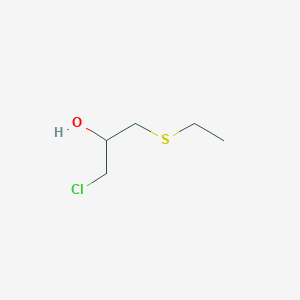
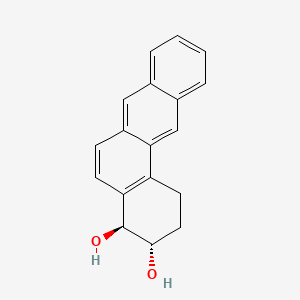

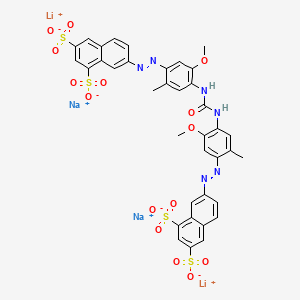

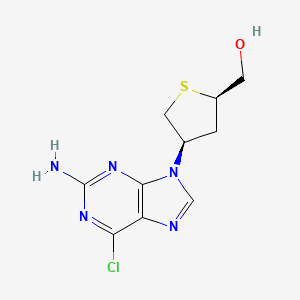


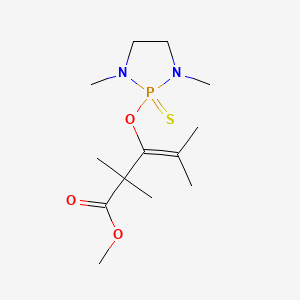
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
